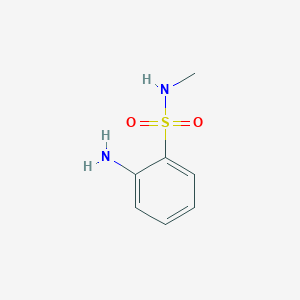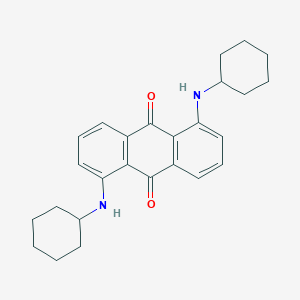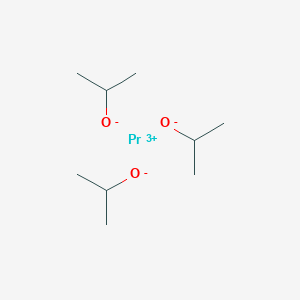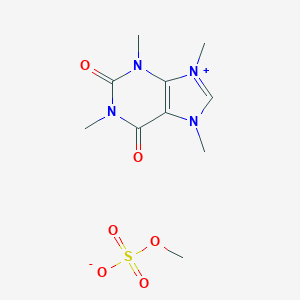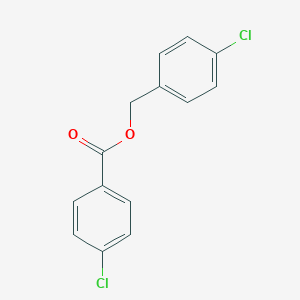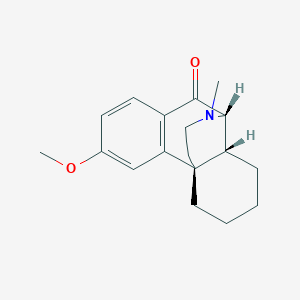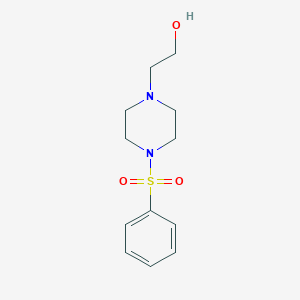
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol” is an organic compound with the molecular formula C12H18N2O3S . It has a molecular weight of 270.35 g/mol . The compound is also known by other names such as “2-[4-(phenylsulfonyl)piperazino]-1-ethanol” and “2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol” among others .
Synthesis Analysis
The synthesis of this compound has been described in the literature. For instance, a new procedure for the manufacture of cetirizine dihydrochloride via the new intermediate 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride, synthesized by O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol with 2-chloro-N,N-dimethylacetamide, has been elaborated .Molecular Structure Analysis
The molecular structure of “2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol” can be represented by the InChI string “InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2” and the canonical SMILES string "C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2" .Physical And Chemical Properties Analysis
The compound has several computed properties including a XLogP3-AA of 0.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 270.10381361 g/mol, a monoisotopic mass of 270.10381361 g/mol, a topological polar surface area of 69.2 Ų, a heavy atom count of 18, a formal charge of 0, and a complexity of 339 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antiviral Agents
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol: has been identified as a precursor in the synthesis of novel small molecule inhibitors against viruses like the Chikungunya virus . These compounds have shown potential in inhibiting viral replication, which is crucial for the development of antiviral pharmacotherapy.
Organic Synthesis: Intermediate Compounds
This compound serves as an intermediate in the synthesis of various complex molecules. Its structural flexibility allows it to be incorporated into diverse chemical entities, which can be further modified for a range of applications in organic chemistry .
Pharmaceutical Research: Drug Development
The compound’s derivatives are being explored for their pharmaceutical properties. For instance, they are investigated for the treatment or prophylaxis of disorders such as gynecological, hyperproliferative, metabolic, and inflammatory disorders .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, derivatives of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol are used to study enzyme inhibition. This is particularly relevant in understanding the mechanism of action of potential drug candidates and their interactions with biological targets .
Structural Biology: Molecular Docking
The compound is utilized in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This helps in the rational design of new drugs with better efficacy and reduced side effects .
Antifungal Research: Fungicidal Activity
Some derivatives have been tested for their antifungal activity. Although results vary, certain compounds have displayed fungicidal activity against specific strains, contributing to the development of new antifungal agents .
Chemical Safety: Toxicology
The safety profile of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and its derivatives is also a significant area of research. Understanding the toxicological impact of these compounds is essential for developing safe and effective drugs .
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPAFAQQVCZXOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349927 |
Source


|
| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol | |
CAS RN |
16017-63-3 |
Source


|
| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




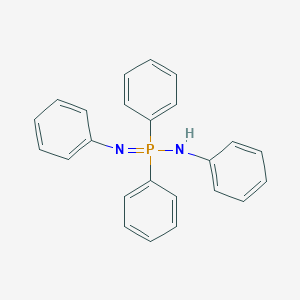

![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
